Heptachlor
Overview
Description
Heptachlor is an organochlorine compound that was widely used as an insecticide. It is a white to tan solid with a camphorous odor and a molecular formula of C₁₀H₅Cl₇ . This compound was primarily used in agriculture for soil and seed treatment and in homes for termite control . Due to its high stability, this compound can persist in the environment for decades .
Mechanism of Action
Target of Action
Heptachlor primarily targets the central nervous system . It acts as a stimulant, affecting the normal functioning of the nervous system .
Mode of Action
This compound, like other chlorinated hydrocarbon insecticides, alters the electrophysiological and associated enzymatic properties of nerve cell membranes. This results in a change in the kinetics of sodium (Na+) and potassium (K+) ion flow through the membrane . Disturbances of calcium transport or Ca+2-ATPase activity may also be involved .
Biochemical Pathways
This compound is metabolized by soil microorganisms through a series of reactions such as epoxidation, hydrolysis, and reduction . Two primary metabolic pathways have been identified :
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract following oral exposure . .
Result of Action
The primary effects of this compound exposure are neurological, with symptoms such as convulsions and vomiting . The liver is another organ significantly affected by this compound . In animals, exposure to this compound has been shown to cause enlarged livers, damage to liver and kidney tissue, and increased red blood cells .
Action Environment
This compound is a persistent organic pollutant (POP) that can persist in the environment for decades due to its highly stable structure . Its half-life ranges from 1.3-4.2 days in air, 0.03-0.11 years in water, and 0.11-0.34 years in soil . Environmental factors such as temperature and pH can influence the degradation rate of this compound . For instance, a degradation rate of more than 88.2% was achieved in 130 hours at 30–35 °C with an initial concentration of this compound being 300 μg L −1 and a pH of 7.1–7.6 .
Biochemical Analysis
Biochemical Properties
Heptachlor interacts with various enzymes, proteins, and other biomolecules. Soil microorganisms transform this compound by epoxidation, hydrolysis, and reduction . When the compound was incubated with a mixed culture of organisms, chlordene (hexachlorocyclopentadine, its precursor) formed, which was further metabolized to chlordene epoxide .
Cellular Effects
This compound has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) . It has been reported to cause effects on the liver and central nervous system from oral exposure . Serious this compound or this compound epoxide poisoning may cause such CNS effects as convulsions, seizures, and hyperexcitability .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of reactions. Strain H, a novel bacterial strain, degrades this compound via two pathways simultaneously . The first pathway involves hydroxylation at the C1 position of this compound to 1-hydroxychlordene followed by epoxidation and dechlorination to chlordene epoxide . The second pathway involves epoxidation at the C2 and C3 positions of this compound to this compound epoxide .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The degradation rate of this compound can reach more than 88.2% in 130 hours, with the initial concentration of this compound being 300 μg L −1 at 30–35 °C . This compound was degraded in sediment only 19.62% in abiotic control compared to 51.17% in biotic control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The Reference Dose (RfD) for this compound is 0.0005 milligrams per kilogram body weight per day (mg/kg/d) based on liver weight increases in male rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. Soil microorganisms transform this compound by epoxidation, hydrolysis, and reduction . When the compound was incubated with a mixed culture of organisms, chlordene (hexachlorocyclopentadine, its precursor) formed, which was further metabolized to chlordene epoxide .
Transport and Distribution
This compound is capable of long-range atmospheric transport, leading to its distribution in regions far from its original application sites . This global distribution can affect areas where this compound has not been used directly .
Preparation Methods
Heptachlor is synthesized via the Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene . The resulting adduct is then chlorinated and treated with hydrogen chloride in nitromethane in the presence of aluminum trichloride or with iodine monochloride . Industrial production methods involve similar processes, ensuring the compound’s high purity and effectiveness as an insecticide .
Chemical Reactions Analysis
Heptachlor undergoes several types of chemical reactions, including:
Epoxidation: This compound can be converted to this compound epoxide, a more toxic metabolite.
Hydrolysis: This compound can be hydrolyzed to form this compound diol.
Dechlorination: This compound can undergo dechlorination to form less toxic metabolites.
Common reagents used in these reactions include hydrogen chloride , aluminum trichloride , and iodine monochloride . Major products formed from these reactions include This compound epoxide , This compound diol , and chlordene epoxide .
Scientific Research Applications
Heptachlor has been studied extensively for its environmental impact and potential health risks. It has been used in research to understand the persistence of organochlorine compounds in the environment and their bioaccumulation in living organisms . Additionally, this compound has been used in studies on soil and water contamination and the effectiveness of various remediation strategies . Its role as a model compound in toxicology studies has provided valuable insights into the mechanisms of toxicity and the long-term effects of persistent organic pollutants .
Comparison with Similar Compounds
Heptachlor is closely related to other organochlorine insecticides such as chlordane , aldrin , dieldrin , and endrin . Compared to chlordane, this compound is about 3-5 times more active as an insecticide but more chemically inert . Unlike aldrin and dieldrin, which are more readily metabolized, this compound and its epoxide are highly persistent in the environment . This persistence makes this compound a significant concern for long-term environmental contamination .
Properties
IUPAC Name |
1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCEHPWNOQAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl7 | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020679 | |
Record name | Heptachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Heptachlor is a white to light tan waxy looking solid. Noncombustible. Insoluble in water. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used as an insecticide., White to light-tan crystals with a camphor-like odor. [insecticide]; [NIOSH], WHITE CRYSTALS OR TAN WAXY SOLID WITH CHARACTERISTIC ODOUR., White to light-tan crystals with a camphor-like odor., White to light-tan crystals with a camphor-like odor. [insecticide] | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Heptachlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/236 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEPTACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/618 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Heptachlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NTP, 1992), 145 °C @ 1.5 MM HG, 293 °F (decomposes), 293 °F (Decomposes) | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEPTACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/618 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Heptachlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), g/100 ml solvent @ 27 °C: acetone 75, benzene 106, carbon tetrachloride 112, cyclohexanone 119, alcohol 4.5, xylene 102, Soluble in hexane., Soluble in ethyl ether, ethanol, ligroin, In water, 0.18 mg/l @ 25 °C, Solubility in water: none, 0.0006% | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Heptachlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.66 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.57 @ 9 °C, 1.6 g/cm³, 1.66 | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEPTACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/618 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Heptachlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0003 mmHg at 77 °F (NTP, 1992), 0.0003 [mmHg], 4.0X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.053, 0.0003 mmHg at 77 °F, (77 °F): 0.0003 mmHg | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Heptachlor | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/236 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEPTACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/618 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Heptachlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR., HEPTACHLOR WAS EVALUATED FOR GENOTOXICITY & EPIGENETIC MEMBRANE EFFECTS. IT WAS NON-GENOTOXIC IN ARLHGPRT MUTAGENESIS ASSAY IN WHICH THE GENOTOXIC CARCINOGENS 7,12-DIMETHYLBENZ(A)ANTHRACENE & BENZO(A)PYRENE INDUCED SIGNIFICANT INCR IN MUTANT INCIDENCE. HEPTACHLOR INHIBITED INTERCELLULAR COMMUNICATION BETWEEN CULTURED LIVER CELLS, A PROPERTY DEMONSTRATED BY MANY TUMOR PROMOTING AGENTS, WHEREAS, BENZO(A)PYRENE DID NOT PRODUCE THIS EPIGENETIC EFFECT., The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron (Df), and GABA-activated (36) Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage-independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both compounds inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence for block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide (35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates., The effects of heptachlor on oxidative phosphorylation and electron transport in male Donryu rat liver mitochondria were investigated. The effects of 50 uM heptachlor on the respiratory activity of isolated liver mitochondria was tested in the presence of added succinate as a substrate. The effects of 100 uM heptachlor was tested in the presence of three kinds of substrates: succinate, beta-hydroxybutylate, and ascorbate plus N,N,N'N'-tetramethylphenylene-diamine. Heptachlor at 50 uM greatly inhibited the state 3 respiration, but inhibited the state 4 respiration hardly at all. The inhibition was released by 2,4-dinitrophenol. The higher dose suppressed state 3 and state 4 respiration almost completely with succinate as substrate. The findings suggest that the function of the electron transport system was also suppressed by the higher heptachlor dose even without oxidative phosphorylation. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Technical grade heptachlor usually consists of 72% heptachlor and 28% impurities; These impurities are primarily trans-chlordane, cis-chlordane, and nonachlor. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light tan waxy solid, White to light tan crystals. | |
CAS No. |
76-44-8 | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Heptachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptachlor [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | heptachlor | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptachlor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEPTACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/618 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
203 to 205 °F (NTP, 1992), 95-96 °C, 203 °F | |
Record name | HEPTACHLOR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HEPTACHLOR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEPTACHLOR | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0743 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | HEPTACHLOR | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/618 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Heptachlor | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0311.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Heptachlor?
A1: this compound acts primarily as a GABA-A antagonist. [, ] This means it interferes with the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor site, leading to hyperexcitation of the nervous system. [, ]
Q2: What are the downstream effects of this compound's interaction with GABA-A receptors?
A2: Antagonizing GABA-A receptors can lead to a range of effects, including seizures and tremors, as observed in various animal models. [, , ] Chronic exposure has also been linked to changes in dopamine transporter (DAT) binding in the brain. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H5Cl7, and its molecular weight is 373.3 g/mol.
Q4: Is there any spectroscopic data available for this compound identification?
A4: Yes, infrared spectroscopy has been used to confirm the identity of this compound and its metabolite, this compound epoxide. [] Gas chromatography coupled with mass spectrometry (GC/MS) is another common technique for the identification and quantification of this compound and its metabolites. [, , ]
Q5: What is known about the stability of this compound in different environments?
A5: this compound is highly persistent in the environment, particularly in soil. [, , , ] Factors like soil type, moisture, and temperature influence its persistence and degradation. [] Research shows that this compound degrades more quickly in sandy loam soils compared to silt loam soils. []
Q6: How is this compound metabolized in living organisms?
A6: this compound is primarily metabolized into this compound epoxide in both insects and mammals. [, , , , ] Other metabolites, such as 1-hydroxychlordene and cis-Heptachlor epoxide, have also been identified in different species. [, , ]
Q7: Where does this compound and its metabolites primarily accumulate in organisms?
A7: Both this compound and its epoxide metabolite accumulate primarily in fatty tissues. [, , ] This poses a risk for biomagnification in food chains, where predators accumulate higher concentrations from consuming contaminated prey. []
Q8: What are the known toxic effects of this compound?
A8: this compound exhibits acute and chronic toxicity. [, ] It can cause seizures, tremors, and death in various organisms. [, , , ] Chronic exposure has been linked to liver damage, reproductive issues, and potential carcinogenic effects. [, ]
Q9: How does the toxicity of this compound epoxide compare to this compound?
A9: this compound epoxide is considered more toxic than this compound. [, , ] In mice, it exhibits higher toxicity through intravenous administration compared to the parent compound. []
Q10: What analytical techniques are commonly used for this compound detection and quantification?
A10: Gas chromatography, particularly when coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), is commonly employed for analysis. [, , , , , ] These techniques offer the sensitivity required to detect trace amounts of this compound and its metabolites in various matrices.
Q11: What are the major environmental concerns regarding this compound?
A11: this compound's persistence, toxicity, and bioaccumulation potential raise significant environmental concerns. [, , , ] Its presence in soil and water can contaminate food chains, potentially impacting wildlife and human health. [, , ]
Q12: Are there any bioremediation strategies for this compound contamination?
A12: Research has explored the use of certain microorganisms, including white-rot fungi like Phanerochaete chrysosporium, for the biodegradation of this compound. [] These organisms show promise in breaking down this compound into less harmful metabolites. [, ]
Q13: Are there alternative insecticides to this compound?
A13: Yes, due to its environmental persistence and toxicity, this compound has been banned or heavily restricted in many countries. [] Safer alternatives for specific pest control applications are available and should be considered based on their efficacy and environmental impact. []
Q14: When was this compound widely used and why was its use restricted?
A14: this compound was widely used as an insecticide in the mid-20th century for agricultural and household pest control. [, , , ] Its use was restricted and eventually banned in many countries due to growing concerns about its environmental persistence, bioaccumulation, and potential health risks. [, , ]
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